2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound belonging to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include chlorination, methoxylation, and acetylation reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, alcohols, and suitable solvents
Major Products Formed:
Oxidation: Carbazole derivatives with additional oxygen-containing groups
Reduction: Reduced carbazole derivatives
Substitution: Substituted carbazole derivatives with different functional groups
Scientific Research Applications
Medicine: This compound has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Industry: The compound's unique properties make it suitable for use in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique among carbazole derivatives due to its specific structural features and functional groups. Similar compounds include:
Carbazole: The parent compound without additional substituents.
2-Methylcarbazole: A carbazole derivative with a methyl group at the 2-position.
9-Methylcarbazole: A carbazole derivative with a methyl group at the 9-position.
These compounds share the carbazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-20-9-5-6-12-11(7-9)10-3-2-4-13(15(10)18-12)17-14(19)8-16/h5-7,13,18H,2-4,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFMDBWUSXTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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